4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZOKZFUBVBMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Amidation: The brominated benzene derivative is then reacted with an amine, specifically 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine, to form the desired benzamide compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide exhibit significant antimicrobial activity. For instance, derivatives of benzamide have been studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 1.27 µM against tested strains .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have shown that related compounds can inhibit cancer cell proliferation effectively. For example, derivatives were tested against human colorectal carcinoma cell lines (HCT116), demonstrating IC50 values lower than standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: 4-Bromo-N-(2-Nitrophenyl)benzamide
Structure : Features a nitro group at the ortho position of the aniline ring instead of the methoxyphenyl and methylpiperazine groups.
Synthesis : Prepared via reaction of 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .
Key Differences :
- Electron Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy group in the target compound.
- Conformation : X-ray crystallography reveals two distinct molecules (A and B) in the asymmetric unit, with intermolecular hydrogen bonds stabilizing the crystal lattice .
Implications : Nitro-substituted analogs may exhibit reduced solubility and altered binding affinities due to electronic and steric differences.
Structural Analog 2: 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide (4MNB)
Structure : Combines a methoxy group (para) and a nitro group (ortho) on the aniline ring.
Synthesis : Derived from 4-bromobenzoyl chloride and 4-methoxy-2-nitroaniline .
Key Differences :
Structural Analog 3: N-(4-Bromo-2-Methylphenyl)-2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide
Structure : Contains a chlorophenyl-substituted piperazine ring and an acetamide linker.
Synthesis : Likely involves coupling of 4-bromo-2-methylaniline with a piperazine intermediate .
Key Differences :
- Linker Flexibility : The acetamide linker may reduce conformational rigidity compared to the ethyl group in the target compound.
Structural Analog 4: 2-Hydroxy-N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structure : Incorporates a hydroxy group on the benzamide and a dimethoxyphenethyl chain.
Synthesis : Produced via reaction of methyl salicylate with 3,4-dimethoxyphenethylamine .
Key Differences :
Structural Analog 5: 3-Bromo-4-Methoxy-N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
Structure : Replaces the ethyl-piperazine group with a sulfonyl-linked methylpiperidine.
Synthesis : Likely involves sulfonylation of a piperidine intermediate followed by coupling with 3-bromo-4-methoxybenzoic acid .
Key Differences :
- Sulfonyl Group : Introduces strong electron-withdrawing effects, altering electronic distribution and receptor interactions.
- Ring System : Piperidine (6-membered) vs. piperazine (6-membered with two nitrogens) may affect binding to targets like serotonin or dopamine receptors .
Biological Activity
4-Bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a methoxyphenyl group, and a piperazine moiety, contributing to its unique pharmacological profile. Its molecular formula is , with a molecular weight of approximately 452.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The methoxyphenyl group enhances hydrophobic interactions, while the piperazine moiety improves solubility and bioavailability. The bromine atom may modulate the compound's reactivity and selectivity towards specific targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3. For instance, similar compounds have shown increased expression of p53 in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
- Antimicrobial Properties : Compounds with analogous structures have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Studies : A study on derivatives of similar structures revealed significant cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range. For example, certain derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
- Molecular Docking Studies : Molecular docking analyses indicate strong interactions between the compound and target proteins, enhancing our understanding of its binding affinity and specificity. These studies often reveal critical hydrophobic interactions that are essential for therapeutic efficacy .
- Pharmacokinetic Profiles : Research on pharmacokinetics has shown that modifications in chemical structure can lead to improved solubility and metabolic stability, which are crucial for in vivo efficacy. For example, the incorporation of polar functional groups has been linked to better aqueous solubility without compromising biological activity .
Comparative Analysis
To illustrate the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:
| Compound Name | IC50 (µM) | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | TBD | Anticancer | Apoptosis via p53 activation |
| Similar Compound A | 0.65 | Anticancer (MCF-7) | Caspase activation |
| Similar Compound B | 2.41 | Anticancer (HeLa) | Cell cycle arrest |
| Similar Compound C | TBD | Antimicrobial | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
